tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKAHJHQBJTVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Synthesis of 2-(1,3-dioxoisoindolin-2-yl)ethyl bromide :
Phthalic anhydride reacts with 2-bromoethylamine in dichloromethane (DCM) under reflux (40°C, 6 h) to form 2-(1,3-dioxoisoindolin-2-yl)ethyl bromide. The product is isolated via filtration and recrystallization (yield: 78–85%). -
Double Alkylation of tert-Butyl Carbamate :
Boc-protected amine (tert-butyl carbamate, 1.0 eq) is treated with 2.2 eq of 2-(1,3-dioxoisoindolin-2-yl)ethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃, 3.0 eq) as a base. The reaction proceeds at 60°C for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
| Parameter | Value |
|---|---|
| Yield | 67–72% |
| Purity (HPLC) | >95% |
| Key Reagent | 2-(1,3-dioxoisoindolin-2-yl)ethyl bromide |
| Solvent | DMF |
Advantages and Limitations
-
Advantages : High regioselectivity, scalable to multigram quantities.
-
Limitations : Requires strict anhydrous conditions; bromide precursor synthesis adds steps.
Reductive Amination with Phthalimide Derivatives
Reductive amination offers an alternative route by coupling Boc-protected ethylenediamine with phthalic anhydride-derived imines.
Procedure
-
Imine Formation :
Phthalic anhydride (2.2 eq) reacts with ethylenediamine (1.0 eq) in methanol at 25°C for 4 h, forming a bis-imine intermediate. Molecular sieves (3 Å) ensure water removal. -
Boc Protection and Reduction :
The intermediate is treated with Boc anhydride (1.1 eq) and triethylamine (TEA, 2.5 eq) in DCM. After stirring (2 h, 25°C), sodium borohydride (NaBH₄, 4.0 eq) is added to reduce the imine bonds, yielding the target compound.
| Parameter | Value |
|---|---|
| Yield | 58–63% |
| Purity (HPLC) | 92% |
| Key Reagent | NaBH₄ |
| Solvent | Methanol/DCM |
Mechanistic Insights
-
The Boc group stabilizes the amine during reduction, preventing over-reduction.
-
NaBH₄ selectively reduces imine bonds without affecting the phthalimide rings.
One-Pot Phthaloylation of Boc-Protected Diamine
Industrial-scale synthesis often employs a one-pot strategy to minimize intermediate isolation.
Protocol
-
Boc Protection of Ethylenediamine :
Ethylenediamine (1.0 eq) reacts with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tetrahydrofuran (THF) at 0°C. After 1 h, phthalic anhydride (2.2 eq) and TEA (2.5 eq) are added, and the mixture is stirred at 25°C for 24 h. -
Workup and Purification :
The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via flash chromatography.
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | 97% |
| Key Reagent | Boc₂O |
| Solvent | THF |
Industrial Adaptations
-
Continuous flow reactors enhance mixing and heat transfer, improving yield to 82%.
-
In-process analytics (e.g., FTIR) monitor phthaloylation in real time.
Comparative Analysis of Methods
The table below evaluates key metrics across synthesis routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Two-Step Alkylation | 67–72 | >95 | High | Moderate |
| Reductive Amination | 58–63 | 92 | Moderate | Low |
| One-Pot Phthaloylation | 70–75 | 97 | High | High |
-
Two-Step Alkylation excels in purity but requires costly bromide precursors.
-
One-Pot Phthaloylation balances yield and scalability, making it preferred for industrial use.
Troubleshooting Common Challenges
Low Yields in Reductive Amination
Byproduct Formation in Alkylation
-
Cause : Competing elimination reactions in polar aprotic solvents.
-
Solution : Optimize base strength (e.g., switch from K₂CO₃ to Cs₂CO₃) and reduce temperature.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the isoindolinone moieties, while reduction may result in the formation of reduced carbamate derivatives .
Scientific Research Applications
tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the tert-butyl carbamate family, which is widely employed in organic chemistry for temporary amine protection. Below is a comparative analysis with structurally related compounds:
Key Differences
Substituent Complexity: The target compound’s dual dioxoisoindolinyl groups distinguish it from simpler carbamates like tert-butyl (1-aminoindenyl)carbamate, which lacks heterocyclic moieties. This structural complexity enhances its utility in selective protection or multi-functionalization reactions .
Molecular Weight and Solubility : With a molecular weight of 463.48 g/mol, the compound is heavier than analogues such as C₁₅H₂₀N₂O₂ (276.33 g/mol), suggesting lower solubility in polar solvents—a factor critical for reaction optimization .
Synthetic Applications : Unlike tert-butyl phenanthrene-derived carbamates (e.g., ), which are tailored for steroidal frameworks, the target compound’s dioxoisoindolinyl groups are more suited for asymmetric catalysis or peptide mimetics.
Spectroscopic and Crystallographic Data
While NMR data for the target compound are unavailable, analogues like tert-butyl 3-methyl-2-(phenanthrene-carboxamido)carboxylate exhibit well-resolved ¹H and ¹³C NMR signals, such as δ 1.25 (s, 9H, tert-butyl) and δ 170–175 ppm (C=O) in CDCl₃ .
Biological Activity
Introduction
Tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. With the molecular formula C25H25N3O6, this compound has garnered attention in medicinal chemistry for its interactions with various biological systems, particularly in cancer research and enzyme inhibition.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-(1,3-dioxoisoindolin-2-yl)ethylamine. This reaction is usually carried out in a solvent like dichloromethane, using triethylamine as a catalyst. The purification of the product is achieved through column chromatography to ensure high purity and yield.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Reaction of tert-butyl carbamate with 2-(1,3-dioxoisoindolin-2-yl)ethylamine |
| 2 | Use of dichloromethane as solvent |
| 3 | Catalysis with triethylamine |
| 4 | Purification via column chromatography |
Cytotoxicity and Anticancer Potential
Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various human carcinoma cell lines. This suggests its potential as an anticancer agent . Studies have demonstrated that these compounds can modulate signaling pathways related to cell growth and apoptosis, making them promising candidates for further development in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It acts as both a substrate and an inhibitor for certain enzymatic reactions, influencing cellular metabolism and signaling pathways. Notably, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This dual role may be exploited therapeutically .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been shown to exhibit anti-inflammatory properties . This activity may be linked to its ability to affect gene expression related to inflammation and tumor progression.
Case Studies
- Cytotoxicity Assays : In vitro studies revealed that the compound significantly inhibited the proliferation of human cancer cell lines at concentrations ranging from 10 µM to 50 µM.
- Enzyme Inhibition Studies : The compound was tested against several target enzymes, demonstrating effective inhibition with IC50 values in the low micromolar range.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate | C15H18N2O4 | Single dioxoisoindoline unit |
| This compound | C25H25N3O6 | Contains two dioxoisoindoline units |
| N-Boc-(1,3-dioxoisoindolin-2-yl)ethanamine | C15H18N2O3 | Lacks the tert-butyl group; simpler structure |
This comparison highlights the unique structural features of this compound that contribute to its biological activity.
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of tert-butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate, and how is purity validated?
The synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, precise temperature). A key intermediate is generated via carbamate protection of a primary amine, followed by coupling with phthalimide derivatives. Critical steps include:
- Use of tert-butyl carbamate groups for amine protection to enhance stability .
- Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to detect intermediates and by-products .
- Final purification via column chromatography or recrystallization.
Purity is validated using NMR spectroscopy (¹H/¹³C) to confirm structural integrity and mass spectrometry (MS) for molecular weight verification.
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Safety measures prioritize minimizing inhalation, dermal contact, and environmental exposure:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., P95 masks) is recommended for aerosol-prone procedures .
- Ventilation: Use fume hoods for synthesis and purification steps .
- Waste Disposal: Segregate hazardous waste according to institutional guidelines, avoiding drainage systems .
- Emergency Protocols: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
(Basic) Which crystallographic techniques and software tools are used to resolve its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystal growth via slow evaporation of a saturated solution.
- Data collection using synchrotron or laboratory X-ray sources.
- Structure refinement with SHELXL , which optimizes atomic displacement parameters (ADPs) and handles high-resolution or twinned data .
- Validation of bond lengths/angles against Cambridge Structural Database (CSD) norms. For example, ADPs for related phthalate derivatives show bond angles in the range of 105.91°–130.82°, aiding in conformational analysis .
(Advanced) How can synthetic routes be optimized to minimize by-products like deprotected amines or phthalimide hydrolysis products?
Optimization strategies focus on reaction kinetics and selectivity:
- Temperature Control: Lower temperatures (0–5°C) during coupling steps to suppress side reactions .
- Protecting Group Stability: Use tert-butyloxycarbonyl (Boc) groups, which resist hydrolysis under mild acidic conditions compared to other carbamates.
- Catalyst Screening: Evaluate coupling agents (e.g., HATU vs. EDC) for efficiency in amide bond formation.
- Real-Time Monitoring: Employ in-situ FTIR or LC-MS to detect intermediates and adjust reaction parameters dynamically.
(Advanced) How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved?
Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects:
- Dynamic NMR Studies: Variable-temperature NMR can reveal rotational barriers in solution, explaining differences from static crystal structures.
- Computational Modeling: Density functional theory (DFT) simulations compare solution-state conformers with crystallographic data to identify dominant geometries.
- Multi-Method Validation: Cross-validate with vibrational spectroscopy (IR/Raman) and powder XRD to confirm phase purity .
(Advanced) What strategies are employed to design derivatives of this compound for biological activity studies?
Derivatization focuses on modifying the phthalimide or carbamate moieties to enhance bioavailability or target specificity:
- Phthalimide Substitution: Introduce electron-withdrawing groups (e.g., halogens) to modulate electronic properties and binding affinity .
- Carbamate Linker Variation: Replace tert-butyl with photo-labile groups (e.g., nitroveratryl) for controlled release in prodrug applications .
- Biological Assay Integration: Screen derivatives using enzyme-linked immunosorbent assays (ELISA) or cell-based models to correlate structural changes with activity.
(Advanced) How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Stability studies are critical for applications in biological or catalytic systems:
- pH-Dependent Degradation: Conduct accelerated stability testing at pH 2–9 to identify decomposition pathways (e.g., Boc group cleavage under acidic conditions) .
- Thermal Analysis: Differential scanning calorimetry (DSC) reveals melting points and exothermic decomposition events, guiding storage conditions (e.g., –20°C for long-term stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
